(3,6-dihydro-2H-pyran-4-yl)methanol
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Overview
Description
(3,6-Dihydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C6H10O2. It is a derivative of dihydropyran, a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-dihydro-2H-pyran-4-yl)methanol typically involves the reaction of dihydropyran with formaldehyde in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the formaldehyde reacts with the double bond of dihydropyran to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dihydro-2H-pyran-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3,6-dihydro-2H-pyran-4-yl)aldehyde or (3,6-dihydro-2H-pyran-4-yl)carboxylic acid.
Reduction: Formation of (3,6-dihydro-2H-pyran-4-yl)alcohol or (3,6-dihydro-2H-pyran-4-yl)ether.
Substitution: Formation of (3,6-dihydro-2H-pyran-4-yl)halide or (3,6-dihydro-2H-pyran-4-yl)amine.
Scientific Research Applications
Chemistry
In organic synthesis, (3,6-dihydro-2H-pyran-4-yl)methanol is used as an intermediate for the synthesis of various heterocyclic compounds. It can also serve as a protecting group for alcohols, facilitating selective reactions in complex molecules .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its unique structure allows for the creation of novel therapeutic agents with improved pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (3,6-dihydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with similar reactivity but different substitution patterns.
Tetrahydropyran: A fully saturated analog of dihydropyran with different chemical properties.
2,3-Dihydrofuran: A related heterocyclic compound with an oxygen atom in a five-membered ring.
Uniqueness
(3,6-Dihydro-2H-pyran-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h1,7H,2-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJQHMXPNGGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14774-34-6 |
Source
|
Record name | 3,6-dihydro-2H-pyran-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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